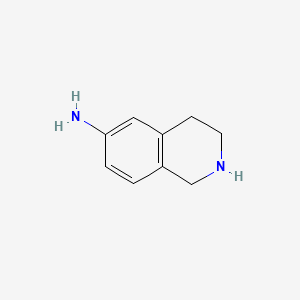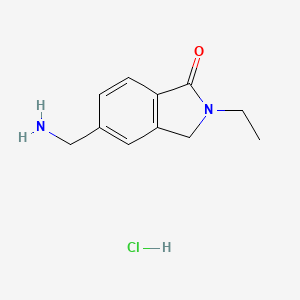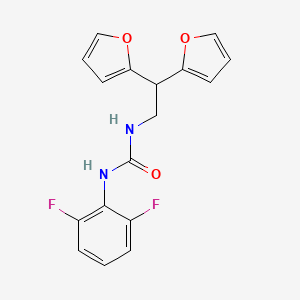
Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO4/c1-15-9-5-3-4-8(6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 233.22 .科学的研究の応用
Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate has been found to have potential applications in various fields such as medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been studied for its anti-inflammatory and anti-tumor properties. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects. In agriculture, this compound has been studied for its potential use as a herbicide.
作用機序
The mechanism of action of Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is not fully understood. However, studies have shown that this compound may act on the GABA receptor, which is responsible for regulating neurotransmission in the brain. This compound may also inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In animal studies, this compound has been found to have anxiolytic and antidepressant effects. This compound has also been found to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate research. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be studied for its potential use as a herbicide in agriculture.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a multistep process, and its structure has been confirmed through various analytical techniques. This compound has been found to have potential applications in medicinal chemistry, neuroscience, and agriculture. While the mechanism of action of this compound is not fully understood, studies have shown that it may act on the GABA receptor and inhibit the activity of COX-2. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, future directions for this compound research have been identified, including further investigation of its mechanism of action and its potential use in treating neurodegenerative diseases and as a herbicide in agriculture.
合成法
The synthesis of Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate involves a multistep process that includes the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form 3-methoxyphenyl isoxazoline. This intermediate is then reacted with methyl chloroformate to form this compound. The final product is obtained through purification and characterization using various analytical techniques such as NMR, IR, and MS.
Safety and Hazards
“Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate” is classified as harmful . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-4-8(6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYQDAXEBRVQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)

![5-(5-Fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2780779.png)
![6-Tert-butyl-2-[1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2780781.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2780784.png)
![ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2780785.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)
![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)



![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2780796.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)